(4-Benzylpiperidin-1-yl)-pyrazin-2-ylmethanone
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Overview
Description
(4-Benzylpiperidin-1-yl)-pyrazin-2-ylmethanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a benzyl group and a pyrazine ring attached to a methanone group. Its distinct molecular architecture makes it a valuable subject for research in medicinal chemistry, pharmacology, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidin-1-yl)-pyrazin-2-ylmethanone typically involves the following steps:
Formation of 4-Benzylpiperidine: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Attachment of Pyrazine Ring: The next step involves the introduction of the pyrazine ring to the piperidine structure. This can be done through various coupling reactions, such as the use of pyrazine-2-carboxylic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalytic Hydrogenation: Utilizing catalysts like palladium or rhodium on carbon to facilitate hydrogenation reactions.
Coupling Reactions: Employing efficient coupling agents and solvents to ensure the successful attachment of the pyrazine ring.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperidin-1-yl)-pyrazin-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4-Benzylpiperidin-1-yl)-pyrazin-2-ylmethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders like Alzheimer’s disease.
Pharmacology: The compound is investigated for its role as a monoamine releasing agent, affecting neurotransmitter levels in the brain.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Industrial Applications: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Benzylpiperidin-1-yl)-pyrazin-2-ylmethanone involves its interaction with various molecular targets:
Monoamine Releasing Agent: It selectively releases dopamine and norepinephrine, influencing neurotransmitter pathways.
Enzyme Inhibition: The compound can inhibit enzymes like monoamine oxidase, affecting the metabolism of neurotransmitters.
Neuroprotective Effects: It may exhibit neuroprotective properties by preventing the aggregation of amyloid-beta peptides in Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with similar monoamine releasing properties.
Benzylpiperazine: Another compound with psychoactive effects and similar structural features.
Tetrahydroisoquinoline: Shares some pharmacological properties and structural similarities.
Uniqueness
(4-Benzylpiperidin-1-yl)-pyrazin-2-ylmethanone stands out due to its dual functionality, combining the properties of both piperidine and pyrazine rings. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various research applications.
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-17(16-13-18-8-9-19-16)20-10-6-15(7-11-20)12-14-4-2-1-3-5-14/h1-5,8-9,13,15H,6-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZKHEUSHUQFST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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